molecular formula C21H21N3O B2482729 3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043141-59-8

3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2482729
CAS RN: 1043141-59-8
M. Wt: 331.419
InChI Key: YMTSMCQGHDLKRO-UHFFFAOYSA-N
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Description

This section involves understanding the chemical context and relevance of compounds closely related to “3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide”. These compounds belong to a class of chemicals that include pyrazole derivatives, known for their varied biological activities and applications in medicinal chemistry. Pyrazole derivatives are recognized for their potential in drug development due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction between hydrazines and 1,3-dicarbonyl compounds, among other methods. The specific synthesis route for the compound would likely involve a similar strategy, incorporating the appropriate substituents to achieve the desired chemical structure. Studies on similar compounds, such as antipyrine derivatives, have shown that they can be synthesized in good yields and characterized spectroscopically (Saeed et al., 2020).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly employed to determine the molecular structure of chemical compounds. For pyrazole derivatives, these studies often reveal intricate details about their crystal packing, hydrogen bonding, and molecular interactions. For instance, antipyrine-like derivatives exhibit crystal packing mainly stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).

Scientific Research Applications

Interactions and Structural Analysis

  • A study detailed the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. These compounds demonstrated significant intermolecular interactions, including hydrogen bonds and π-interactions, contributing to their stabilization and potential for forming solid-state structures with distinct properties (Saeed et al., 2020).

Biological Evaluation and Medicinal Chemistry

  • Another research synthesized a series of substituted benzamides, revealing their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting a role in targeting nucleotide protein interactions for therapeutic purposes (Saeed et al., 2015).

Synthesis of Complexes and Derivatives

  • Research on the synthesis and characterization of palladium(II) complexes with new hybrid pyrazole ligands provided insights into the formation of monomeric and dimeric species. These complexes were studied through diffusion NMR and theoretical calculations, indicating their versatility in forming structurally diverse complexes (Guerrero et al., 2008).

Heterocyclic Synthesis

  • A study focused on utilizing enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This work demonstrated the flexibility of pyrazole derivatives as intermediates in the synthesis of a wide range of heterocyclic compounds, showcasing their potential in the development of novel therapeutic agents (Fadda et al., 2012).

Anticonvulsant Activity

  • The synthesis and evaluation of alkanamide derivatives bearing heterocyclic rings for their anticonvulsant activity highlighted the importance of structural modification in enhancing biological activity. This research contributes to the ongoing search for more effective anticonvulsant drugs (Tarikogullari et al., 2010).

properties

IUPAC Name

3,5-dimethyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-14-11-15(2)13-16(12-14)21(25)22-20-18-9-6-10-19(18)23-24(20)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTSMCQGHDLKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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